molecular formula C8H10O B14536930 Bicyclo[4.2.0]oct-1-en-3-one CAS No. 62064-96-4

Bicyclo[4.2.0]oct-1-en-3-one

Cat. No.: B14536930
CAS No.: 62064-96-4
M. Wt: 122.16 g/mol
InChI Key: KCPIVPQBQRNMBL-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]oct-1-en-3-one is a bicyclic organic compound that features a fused cyclohexane-cyclobutanone framework with an integrated endocyclic double bond. This unique structure, incorporating both a ketone functionality and ring strain, makes it a versatile and valuable intermediate in synthetic organic chemistry. Its molecular formula is C8H10O and it has a molecular weight of 122.16 g/mol. The bicyclo[4.2.0]octane core is a structural motif found in a number of natural products, including the welwitindolinone class and various protoilludane sesquiterpenes, highlighting its relevance in the synthesis of complex biomimetic molecules . In research, this scaffold serves as a key precursor for the construction of complex polycyclic structures. Its reactivity is driven by the relief of ring strain and the consumption of C-C unsaturation, which provides a potent thermodynamic driving force for various transformations . The compound can undergo a variety of reactions typical of ketones, such as Baeyer-Villiger oxidations to form lactones and nucleophilic additions at the carbonyl carbon. Furthermore, the strained bicyclic system and the presence of the double bond make it a potential substrate in transition-metal-catalyzed reactions, cycloadditions, and other ring-opening or rearrangement cascades . These transformations are powerful tools for rapidly increasing molecular complexity from relatively simple starting materials . This product is intended for research purposes as a chemical building block and is not for human therapeutic or veterinary use. Researchers can leverage its distinctive structure to explore new synthetic methodologies and develop routes to biologically active compounds and novel materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62064-96-4

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

bicyclo[4.2.0]oct-1-en-3-one

InChI

InChI=1S/C8H10O/c9-8-4-3-6-1-2-7(6)5-8/h5-6H,1-4H2

InChI Key

KCPIVPQBQRNMBL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=O)CCC21

Origin of Product

United States

Mechanistic Investigations of Bicyclo 4.2.0 Oct 1 En 3 One Reactivity and Transformations

Pericyclic Reactions and Orbital Symmetry Considerations in Bicyclo[4.2.0]octene Systems

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental to understanding the reactivity of bicyclo[4.2.0]octene systems. The stereochemical outcomes of these reactions are governed by the principle of conservation of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. These rules predict the feasibility and stereochemical course of electrocyclic reactions and sigmatropic rearrangements based on the symmetry of the molecular orbitals involved.

Electrocyclic Ring Opening of cis-Bicyclo[4.2.0]oct-7-ene to 1,3-Cyclooctadiene

The thermal isomerization of cis-Bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-Cyclooctadiene is a classic example of an electrocyclic reaction that has been the subject of extensive mechanistic investigation. nih.govacs.org This transformation involves the cleavage of the C1-C6 sigma bond of the cyclobutene (B1205218) ring to form a conjugated diene.

According to the Woodward-Hoffmann rules for a thermal 4π-electron electrocyclic reaction, such as the ring opening of a cyclobutene, the process should proceed via a conrotatory motion. This means that the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counterclockwise). A disrotatory motion, where the substituents rotate in opposite directions, is thermally forbidden but photochemically allowed. masterorganicchemistry.com

The thermal conversion of cis-Bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-Cyclooctadiene initially appeared to be a violation of these rules, as a direct, disrotatory ring-opening would be required to form the cis,cis-diene. rsc.org This led to the reaction being considered a potential example of an "anti-Woodward-Hoffmann" process. acs.orgnih.gov However, extensive computational and experimental studies have provided a more nuanced understanding. It is now widely accepted that the reaction does not proceed through a direct "forbidden" disrotatory pathway. nih.govresearchgate.net Instead, it follows a Woodward-Hoffmann allowed conrotatory pathway to produce the highly strained and transient cis,trans-1,3-Cyclooctadiene. nih.govresearchgate.net This intermediate then rapidly isomerizes to the thermodynamically more stable cis,cis-1,3-Cyclooctadiene. nih.govresearchgate.net The activation energy for the allowed conrotatory opening is significantly lower than that of the forbidden disrotatory pathway. acs.org

The elucidation of the operative pathway has been a focal point of research. While a direct disrotatory pathway would lead to the observed stable product, its violation of orbital symmetry rules for a thermal reaction made it mechanistically unlikely. rsc.org High-level computational studies have consistently shown that the energy barrier for the conrotatory ring opening is substantially lower than for the disrotatory pathway. acs.orgnih.govnih.gov

The electrocyclic ring-opening of cis-Bicyclo[4.2.0]oct-7-ene is generally considered a concerted process, meaning that bond breaking and bond forming occur in a single transition state without the formation of a discrete intermediate. rsc.org However, the possibility of stepwise pathways involving diradical intermediates has also been considered, particularly in the context of sigmatropic rearrangements in related systems.

While a concerted disrotatory pathway is forbidden, a stepwise mechanism via a diradical intermediate could potentially lead to the same product. In such a scenario, the C1-C6 bond would first break homolytically to form a diradical. Subsequent rotation around the remaining single bonds followed by ring closure or stabilization could then yield the final product. However, kinetic isotope effect studies have provided strong evidence against a rate-determining step involving a diradical intermediate for the main electrocyclic ring-opening pathway. nih.govacs.org The observed secondary kinetic isotope effects are more consistent with a concerted mechanism. rsc.org While diradical intermediates are invoked in other thermal reactions of bicyclo[4.2.0]octane derivatives, such as certain sigmatropic shifts and fragmentations, the primary electrocyclic ring-opening of cis-Bicyclo[4.2.0]oct-7-ene is best described as a concerted pericyclic reaction. rsc.orgresearchgate.net

Kinetic Isotope Effect (KIE) studies have been instrumental in clarifying the mechanism of the thermal isomerization of cis-Bicyclo[4.2.0]oct-7-ene. By comparing the reaction rates of the parent compound with its deuterated analogues, researchers have been able to probe the nature of the transition state.

Specifically, the thermal isomerizations of 2,2,5,5-d₄-bicyclo[4.2.0]oct-7-ene and 7,8-d₂-bicyclo[4.2.0]oct-7-ene were studied. nih.govacs.org The small, secondary deuterium (B1214612) KIEs observed were inconsistent with mechanisms involving a nih.govresearchgate.net-hydrogen shift from the transient cis,trans-1,3-cyclooctadiene or a rate-determining trans-to-cis isomerization of the double bond. nih.govacs.orgresearchgate.net The experimental KIE values were, however, in good agreement with computational calculations for a mechanism involving a rate-determining, concerted, conrotatory ring-opening to cis,trans-1,3-cyclooctadiene, followed by a rapid isomerization to the final cis,cis-product. acs.orgnih.gov These KIE studies effectively ruled out the alternative mechanistic possibilities and solidified the currently accepted pathway. nih.govacs.org

Kinetic Isotope Effects in the Thermal Isomerization of Deuterated cis-Bicyclo[4.2.0]oct-7-enes
Deuterated SubstrateTemperature (°C)kH/kD (observed)kH/kD (per D)Conclusion
2,2,5,5-d₄-bicyclo[4.2.0]oct-7-ene2501.171.04Rules out nih.govresearchgate.net hydrogen shift. nih.govacs.org
7,8-d₂-bicyclo[4.2.0]oct-7-ene2381.201.10Inconsistent with rate-determining trans-to-cis isomerization. nih.govacs.org

Mechanistic Pathways of Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The unique strained bicyclic framework of bicyclo[4.2.0]octenone derivatives makes them interesting substrates for various cycloaddition reactions. The mechanistic pathways for these transformations, particularly [2+2] cycloadditions and Diels-Alder reactions, are governed by the electronic nature of the molecule and the reaction conditions.

[2+2] Cycloadditions: Photochemical [2+2] cycloaddition is a prominent reaction for the enone moiety within the bicyclo[4.2.0]octenone system. smolecule.com The mechanism is initiated by the photoexcitation of the enone's carbonyl group. Upon irradiation with ultraviolet light, the enone is promoted from its ground singlet state to an excited singlet state. Subsequently, it undergoes rapid intersystem crossing to a more stable triplet state. smolecule.com This triplet-state enone then interacts with a ground-state alkene to form an exciplex, which evolves into a triplet diradical intermediate. This intermediate can then collapse to form the cyclobutane (B1203170) ring of the [2+2] adduct. smolecule.com The reaction of cyclohex-2-en-1-one with ethylene (B1197577) is a classic example of this transformation, yielding the bicyclo[4.2.0]octan-2-one core. smolecule.com Thermal [2+2] cycloadditions are also feasible, particularly for intramolecular reactions involving allenes, which proceed through a stepwise mechanism involving a biradical intermediate. nih.gov

Diels-Alder Reactions: In a Diels-Alder context, the bicyclo[4.2.0]octene system can act as the dienophile. The reactivity is influenced by substituents and the specific diene used. For instance, the reaction of 1,3-cyclohexadiene (B119728) with certain dienophiles is a known method for forming bicyclo[2.2.2]oct-2-ene frameworks, which are structurally related to the bicyclo[4.2.0]octane system. researchgate.net Lewis acid catalysis can be employed to accelerate these cycloadditions, particularly in aza-Diels-Alder reactions involving N-aryl imines, where catalysts like Yb(III) have proven effective. rsc.org The mechanism can be either a concerted, asynchronous process or a stepwise pathway involving a Michael-like addition to a Lewis acid-activated imine, forming an ionic intermediate that subsequently cyclizes. rsc.org

Ring-Opening Metathesis (ROM) Reactions of Bicyclo[4.2.0]oct-6-enes

While structurally distinct from the titular compound, bicyclo[4.2.0]oct-6-enes are important substrates for Ring-Opening Metathesis (ROM) and the more complex Ring-Opening Metathesis Polymerization (ROMP), offering insights into the reactivity of this bicyclic system.

The ruthenium-catalyzed Ring-Opening Metathesis (ROM) of bicyclo[4.2.0]oct-6-ene derivatives proceeds via the well-established Chauvin mechanism for olefin metathesis. The reaction is initiated by a [2+2] cycloaddition between the strained alkene of the bicyclic system and the ruthenium carbene catalyst (e.g., a Grubbs-type catalyst). nih.govarkat-usa.org This step forms a highly unstable metallacyclobutane intermediate.

Subsequent cycloreversion of this intermediate can occur in two ways. The productive pathway involves the cleavage of the original double bond from the substrate, leading to the ring-opened product and regenerating a ruthenium carbene, now attached to the newly formed chain. In the case of bicyclo[4.2.0]oct-6-ene derivatives, this process regioselectively forms a ruthenium cyclohexylidene species. nih.govacs.org This species can then react with another monomer to propagate polymerization or be quenched. For instance, quenching with ethyl vinyl ether yields products featuring an exo-methylene group on the cyclohexane (B81311) ring. nih.govacs.org In some cases, the bicyclic monomers can first undergo isomerization catalyzed by the ruthenium complex before engaging in polymerization. acs.org

The reactivity of bicyclo[4.2.0]oct-6-enes in ruthenium-catalyzed ROM is highly dependent on both electronic and steric factors associated with the substituents on the bicyclic frame.

Electronic Factors: The electronic density around the alkene and the presence of coordinating functional groups significantly influence the reaction rate.

Coordinating Groups: Substrates containing α,β-unsaturated carbonyl moieties, such as amides, can exhibit enhanced reactivity. This is attributed to the stabilization of the reaction's transition state through coordination of the carbonyl oxygen to the ruthenium metal center. nih.govacs.org Deprotonation of a weakly acidic proton on an α,β-unsaturated amide substrate leads to even stronger coordination and a faster ROM rate. nih.govacs.org

Inductive Effects: Electron-withdrawing groups, like an alcohol functionality, can inductively pull electron density away from the alkene, which decreases its reactivity in ROM. nih.govacs.org

Ring Strain: A principal component analysis identified ring strain as a key contributor to the rate of ring-opening. Higher ring strain, indicated by the vibrational frequency of the C6=C7 bond, correlates with a faster reaction. nih.govacs.org

Steric Factors: The steric bulk of substituents near the reacting alkene can hinder the approach of the bulky ruthenium catalyst, thereby slowing the reaction. An increase in the steric bulk of the functional group generally leads to an increased substrate half-life, although the correlation is not always linear. nih.govacs.org

The following table summarizes the kinetic data for the ROM of various substituted bicyclo[4.2.0]oct-6-enes, illustrating the interplay of these factors.

SubstrateSubstituent (R)Half-life (t₁/₂) in minutesKey Influencing Factor
M2a-CO₂Me15Conjugated Ester (Moderate Coordination)
M2b-C(O)Me14Conjugated Ketone (Moderate Coordination)
M2f-C(O)N(Me)H<1Conjugated Amide (Strong Coordination)
M2g-C(O)N(Me)H (with base)<1Deprotonated Amide (Very Strong Coordination)
M2j-CH₂OH120Inductive Withdrawal, Unconjugated
M2k-C(O)N(Me)₂180Steric Hindrance (Tertiary Amide)

Photochemical Rearrangements of Bicyclic Ketones

Bicyclic ketones, particularly β,γ-unsaturated ketones like those in the bicyclo[2.2.2]octenone system, undergo fascinating and synthetically useful photochemical rearrangements. ijsr.net One of the most significant of these transformations is the nih.govdocumentsdelivered.com-acyl shift (also known as an oxa-di-π-methane rearrangement).

The direct irradiation of bicyclo[2.2.2]octenone results in a nih.govdocumentsdelivered.com-acyl shift to produce bicyclo[4.2.0]oct-2-en-8-one. acs.org This reaction represents a formal migration of the acyl group from one carbon to another across the π-system. The mechanism is initiated by the n-π* excitation of the carbonyl group into an excited singlet state (S₁). researchgate.net From this state, a Norrish Type I cleavage of the bond between the carbonyl carbon and the adjacent bridgehead carbon occurs, forming a biradical intermediate. This is followed by an allylic rearrangement and recombination of the radical pair to complete the 1,3-acyl shift, thereby transforming the bridged [2.2.2] system into the fused [4.2.0] system. acs.orgresearchgate.net This photochemical equilibrium is a powerful tool for constructing complex polycyclic frameworks. researchgate.netresearchgate.net

In contrast, when the reaction is performed in the presence of a triplet sensitizer (B1316253) like acetone, the rearrangement pathway changes. The sensitized irradiation of bicyclo[2.2.2]octenone favors the formation of tricyclo[3.3.0.0²⁸]octan-3-one. acs.org This highlights the distinct reactivity of the singlet and triplet excited states in these photochemical transformations.

Nucleophilic Additions to Carbonyl Moieties in Bicyclo[4.2.0]octenones

The carbonyl group in bicyclo[4.2.0]octenones is susceptible to nucleophilic attack, a fundamental reaction of ketones. ncert.nic.in This transformation is a key step in the synthesis of more complex molecules, allowing for the introduction of new substituents and the creation of chiral centers.

A notable example involves the treatment of alkenynedioic acid derivatives with a Grignard reagent, which undergoes a tandem cyclization and addition process to yield stereodefined bicyclo[4.2.0]octenols. nih.gov This reaction proceeds through a cascade of four nucleophilic additions, ultimately forming the bicyclic alcohol. nih.gov The addition of the nucleophile (e.g., an alkyl or aryl group from the Grignard reagent) to the carbonyl carbon converts the sp²-hybridized carbon into an sp³-hybridized center, forming a new carbon-carbon bond and a tertiary alcohol upon workup. The stereochemical outcome of such additions is often influenced by the steric hindrance imposed by the bicyclic framework, with the nucleophile preferentially attacking from the less hindered face of the molecule.

Advanced Characterization and Computational Analysis of Bicyclo 4.2.0 Oct 1 En 3 One and Analogs

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of bicyclo[4.2.0]octane derivatives. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and vibrational spectroscopy provides a complete picture of connectivity, stereochemistry, and functional group composition.

High-resolution NMR spectroscopy is the cornerstone for elucidating the constitution of Bicyclo[4.2.0]oct-1-en-3-one analogs in solution. jaypeedigital.com One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus, while two-dimensional (2D) techniques establish connectivity between atoms. jaypeedigital.comethz.ch

¹H and ¹³C NMR: The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment and spatial arrangement of atoms. For instance, in various bicyclo[4.2.0]octene derivatives, olefinic protons typically resonate in the range of δ 5.2-5.8 ppm. nih.govmdpi.com The carbonyl carbon (C=O) in bicyclo[4.2.0]octan-2-one systems gives a characteristic signal in the ¹³C NMR spectrum around δ 211.5 ppm, while the olefinic carbons of the enone system appear between δ 120-145 ppm. nih.govarkat-usa.org

2D NMR Techniques: Two-dimensional NMR experiments are essential for assembling the molecular framework. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings, identifying adjacent protons and mapping out spin systems within the molecule. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of proton signals to their corresponding carbon atoms. jaypeedigital.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information for determining stereochemistry, such as the cis-fusion of the two rings. nih.gov For example, key NOESY correlations were used to assign the cis-ring configuration in a tricyclic compound containing the bicyclo[4.2.0]oct-1-ene core. nih.gov

The following table summarizes representative NMR data for analogs of this compound.

Compound (Analog)NucleusChemical Shift (δ, ppm)Reference
exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene¹H5.74 (m, 2H, =CH), 0.05-0.87 (m, 5H, cyclopropyl) mdpi.com
¹³C130.3, 127.0 (=CH), 46.2, 38.4, 29.2 (CH), 2.8, 2.9 (cyclopropyl CH₂)
1α, 6α-7,7-Dimethoxy-5,5-dimethylbicyclo[4.2.0]octan-2-one¹H3.21 (s, 3H), 3.09 (s, 3H), 2.64 (dt, 1H), 2.58 (d, 1H) arkat-usa.org
¹³C211.5 (C=O), 101.2 (C(7)), 56.5 (C(6)), 49.8, 49.2 (CH₃O)
Tricyclic Bicyclo[4.2.0]oct-1-ene derivative¹H5.23-5.33 (m, 1H, =CH), 2.54 (d, 1H), 1.06 (s, 3H) nih.gov
¹³C143.2, 126.9, 120.3, 116.7 (olefinic/aromatic), 45.4, 44.1 (bridgehead)

X-ray crystallography provides definitive, high-resolution structural data for molecules in the solid state, including precise bond lengths, bond angles, and absolute stereochemistry. For the bicyclo[4.2.0]octane system, this technique has been instrumental in confirming the stereochemical arrangement at the ring junction.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption bands would correspond to the carbonyl (C=O) and alkene (C=C) groups.

In a related compound, exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene, a characteristic C=C stretching vibration was observed at 1644 cm⁻¹. mdpi.com For this compound itself, a strong absorption band for the α,β-unsaturated ketone system is expected. The C=O stretch would typically appear in the range of 1650-1685 cm⁻¹, shifted to a lower frequency compared to a saturated ketone due to conjugation with the double bond. The C=C stretch would be expected around 1600-1640 cm⁻¹. smbstcollege.com These characteristic absorptions provide clear evidence for the enone functional group within the bicyclic framework.

Computational Chemistry and Quantum Chemical Calculations

Computational methods, particularly quantum chemical calculations, offer profound insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational tool used to model chemical reactions, elucidate mechanisms, and predict reactivity. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the entire potential energy surface of a reaction. researchgate.net

For systems involving the bicyclo[4.2.0]octane core, DFT calculations have been successfully employed to understand complex transformations. For example, the mechanism of a gold(I)-catalyzed rearrangement leading to a bicyclo[4.2.0]oct-1-ene core was investigated using the M06 and M06-2X functionals. nih.gov These calculations provided insight into the thermodynamics and mechanism of the unique transformation. nih.gov In another study, the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one was modeled using the B3LYP functional to analyze the thermodynamic and kinetic parameters of different regioisomeric pathways, successfully predicting the favored product. researchgate.net DFT has also been used to explore the competition between Cope rearrangements and cyclobutene (B1205218) ring-opening reactions in related tricyclic systems. acs.org

Reaction / SystemComputational MethodKey FindingsReference
Gold(I)-Catalyzed Cope RearrangementDFT (M06/SDD-6-31G(d))Provided insight into the mechanism and thermodynamics of the formation of a bicyclo[4.2.0]oct-1-ene core. nih.gov
Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-oneDFT (B3LYP/6-31G*)Analyzed thermodynamic and kinetic parameters, identifying the favored regioisomeric pathway based on transition state energies. researchgate.net
Oxygenation of spirocyclic hydrocarbonsDFTExplained the formation of rearranged bicyclo[4.2.0]octan-1-ols through pathways involving cationic intermediates. nih.gov

The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution and serves as a sensitive probe of reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition state structures. wikipedia.orgresearchgate.net Comparing experimentally measured KIEs with theoretically predicted values is a powerful method for validating proposed reaction mechanisms.

A notable example is the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene. iitd.ac.innih.gov Experimental studies on deuterated analogs yielded small secondary KIEs, with kH/kD values of 1.17 to 1.20. iitd.ac.innih.gov These values are inconsistent with a mechanism involving a rate-determining nih.goviitd.ac.in hydrogen shift, which would exhibit a large primary KIE. Instead, they support a direct, concerted electrocyclic ring-opening mechanism. iitd.ac.in

High-level computational studies have corroborated these experimental findings. nih.gov Theoretical calculations of the KIE for the proposed pathways confirmed that a mechanism involving a conrotatory ring opening followed by double-bond isomerization is energetically favored, and the computed KIE values for this pathway are in good agreement with the experimental data. nih.gov This synergy between experimental KIE data and computational prediction provides a robust framework for elucidating complex reaction mechanisms.

ReactionIsotopologueExperimental kH/kDMechanistic ImplicationReference
Thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene2,2,5,5-d₄-bicyclo[4.2.0]oct-7-ene1.17 (at 250 °C)Rules out mechanisms with rate-determining H-shifts; supports a direct disrotatory ring opening. iitd.ac.innih.gov
7,8-d₂-bicyclo[4.2.0]oct-7-ene1.20 (at 238 °C)

Molecular Dynamics and Conformation Studies

The bicyclo[4.2.0]octane framework, characterized by the fusion of a six-membered ring and a four-membered ring, imposes significant conformational rigidity upon the molecule. Computational studies, including molecular mechanics and quantum chemical calculations, are essential tools for understanding the three-dimensional structure and dynamic behavior of these systems.

The fusion of the two rings can result in either cis or trans stereochemistry at the bridgehead carbons. Theoretical calculations on the parent bicyclo[4.2.0]octane hydrocarbon have consistently shown that the cis-fused isomer is considerably more stable than the trans-fused isomer. researchgate.netneuroquantology.comatlantis-press.com Density Functional Theory (DFT) calculations indicate a significant energy difference between these configurations, rendering the cis conformation the overwhelmingly predominant form under normal conditions. neuroquantology.comatlantis-press.com This pronounced stability of the cis isomer is a defining conformational feature of this bicyclic system.

The specific bond lengths, bond angles, and dihedral angles are influenced by the placement of the ketone and the double bond, which introduce regions of sp² hybridization and alter the local geometry. orientjchem.org For instance, analysis of the dihedral angles within the rings provides a quantitative measure of their puckering and conformation. In the parent cis-bicyclo[4.2.0]octane, the dihedral angles reflect a bent structure, a feature that is largely retained in its functionalized analogs. orientjchem.org

Table 1: Calculated Relative Energies of Bicyclo[4.2.0]octane Isomers.
IsomerComputational MethodRelative Energy (kcal/mol)Reference
cis-Bicyclo[4.2.0]octaneDFT (B3LYP/6-311G+) 0.00 (Reference) neuroquantology.com
trans-Bicyclo[4.2.0]octaneDFT (B3LYP/6-311G+)+8.11 neuroquantology.com

Investigation of Electronic Structure and Reactivity Descriptors

The reactivity of this compound, as a cyclic enone, is governed by its electronic structure. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating this structure and quantifying the molecule's reactivity through various calculated parameters known as reactivity descriptors. These descriptors are derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The presence of the α,β-unsaturated ketone system makes the molecule susceptible to nucleophilic (Michael) addition at the β-carbon. The electrophilic nature of the enone can be quantified and compared with other compounds. Global reactivity descriptors provide a theoretical framework for predicting this behavior. Key descriptors include:

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. It is calculated as η ≈ (ELUMO - EHOMO).

Global Electrophilicity Index (ω): This index, defined as ω = μ² / (2η), quantifies the electrophilic power of a molecule.

DFT studies on related bicyclic ketones have been used to analyze reaction mechanisms and regioselectivity, for example, in Baeyer-Villiger oxidations. Such analyses often involve mapping the electrostatic potential (ESP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a visual guide to reactive sites. For this compound, the ESP would show a negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and the β-vinylic carbon, confirming their electrophilic character.

Table 2: Conceptual DFT-Based Reactivity Descriptors for a Bicyclic Enone.
DescriptorFormulaSignificance in Reactivity
HOMO Energy (EHOMO)-Indicates electron-donating ability (nucleophilicity).
LUMO Energy (ELUMO)-Indicates electron-accepting ability (electrophilicity).
HOMO-LUMO Gap (η)ELUMO - EHOMORelates to chemical stability; a larger gap implies higher stability.
Electrophilicity Index (ω)μ² / (2η)Quantifies the overall electrophilic nature of the molecule.

ECD Calculations for Absolute Configuration Assignment

For chiral analogs of this compound, determining the absolute configuration of stereocenters is a critical task. A powerful, non-destructive method for this purpose is the comparison of experimental Electronic Circular Dichroism (ECD) spectra with spectra predicted by time-dependent density functional theory (TDDFT) calculations.

The methodology involves several key steps. First, a thorough conformational search is performed for one enantiomer (e.g., the R,S-isomer) using a suitable computational method to identify all stable low-energy conformers. Next, the geometry of each of these conformers is optimized, typically using DFT. Subsequently, the ECD spectrum for each individual conformer is calculated using TDDFT. The final theoretical ECD spectrum for that enantiomer is then generated by taking a Boltzmann-weighted average of the individual spectra based on the relative energies of the conformers.

The resulting theoretical spectrum is then compared with the experimental ECD spectrum measured on the chiral sample. The absolute configuration is assigned by matching the experimental spectrum to the calculated one. A good match is characterized by the agreement in the signs and, to a lesser extent, the wavelengths and intensities of the Cotton effects (the positive and negative peaks in the ECD spectrum). The theoretical spectrum for the opposite enantiomer (e.g., the S,R-isomer) is simply the mirror image of the first and is also compared to ensure an unambiguous assignment. This combined experimental-theoretical approach has become a reliable standard for the stereochemical elucidation of complex chiral molecules, including various bicyclic ketones.

Table 3: Illustrative Comparison of Experimental and Calculated ECD Data for Absolute Configuration Assignment of a Chiral Bicyclo[4.2.0]octanone Analog.
SpectrumCotton Effect 1 (λ, nm)Sign of Cotton Effect 1Cotton Effect 2 (λ, nm)Sign of Cotton Effect 2Conclusion
Experimental~295Positive (+)~230Negative (-)-
Calculated for (6R)-Isomer~298Positive (+)~235Negative (-)Matches Experiment
Calculated for (6S)-Isomer~298Negative (-)~235Positive (+)Does not Match

Compound Index

Table 4: List of Chemical Compounds Mentioned.
Compound Name
This compound
cis-Bicyclo[4.2.0]octane
trans-Bicyclo[4.2.0]octane

Conclusion and Future Research Directions

Emerging Trends in Bicyclo[4.2.0]oct-1-en-3-one Chemistry

The chemistry surrounding this compound and related fused bicyclic systems is continually evolving, driven by the demand for more efficient and selective synthetic methods. A prominent emerging trend is the development of catalytic asymmetric syntheses to access enantioenriched bicyclo[4.2.0]octane scaffolds. Organocatalysis, in particular, has appeared as a powerful tool for constructing these chiral architectures with high levels of stereocontrol. These methods are crucial for the synthesis of biologically active natural products and pharmaceutical agents where specific stereoisomers are required.

Another significant trend involves leveraging the inherent strain of the bicyclo[4.2.0]octane system to drive novel chemical transformations. The use of these strained rings as mechanophores in polymer chains is a prime example. Under mechanical stress, the cyclobutane (B1203170) ring can undergo conrotatory ring-opening, leading to changes in the material's properties, such as color or reactivity. This area of mechanochemistry opens up new possibilities for creating smart, stress-responsive materials.

Furthermore, there is a growing interest in the application of flow chemistry to photochemical reactions, including the [2+2] cycloadditions used to synthesize the bicyclo[4.2.0]octane core. Flow reactors offer significant advantages over traditional batch processes, including improved safety, scalability, and precise control over reaction parameters like irradiation time and temperature, which can lead to higher yields and selectivities.

Prospects for Novel Catalytic Systems and Reaction Design Methodologies

The future of this compound chemistry is closely linked to the development of innovative catalytic systems. There is a considerable opportunity for the discovery of new transition-metal catalysts, particularly those based on earth-abundant metals, that can effect novel cycloadditions and rearrangement reactions to build the bicyclic core. For instance, new catalysts could enable previously inaccessible transformations or improve the efficiency and selectivity of existing methods.

Moreover, the integration of computational chemistry with experimental work holds great promise for accelerating the discovery of new reactions and catalysts. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms and predict the outcomes of new catalytic systems, thereby guiding experimental design and reducing the amount of trial-and-error required.

Interdisciplinary Research Opportunities in Fused Bicyclic Ketone Chemistry

The unique structural and electronic properties of this compound and other fused bicyclic ketones create numerous opportunities for interdisciplinary research. In the field of medicinal chemistry, the bicyclo[4.2.0]octane scaffold can be used as a rigid template to design novel therapeutic agents. Its constrained conformation can help to orient functional groups in a precise three-dimensional arrangement to maximize binding affinity with biological targets. Collaboration between synthetic chemists and pharmacologists is essential to explore the potential of this scaffold in drug discovery.

In materials science, the incorporation of bicyclo[4.2.0]octane units into polymer backbones is a fertile area for creating new functional materials. As mentioned, their use as mechanophores is a key example, but they could also be used to tune other material properties, such as thermal stability, rigidity, and permeability. The development of these advanced materials will require close collaboration between organic chemists, polymer scientists, and materials engineers.

Furthermore, the study of bicyclic ketones can contribute to our fundamental understanding of chemical reactivity and bonding. The strain and stereoelectronic effects inherent in these systems provide a unique platform for testing and refining theoretical models of chemical behavior. This fundamental knowledge can, in turn, inform the design of new synthetic reactions and functional molecules, creating a virtuous cycle of innovation.

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